molecular formula C21H24N2O2S B14968377 2-{[(1-Phenylcyclopentyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(1-Phenylcyclopentyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B14968377
M. Wt: 368.5 g/mol
InChI Key: BZNLCVIYMINUSS-UHFFFAOYSA-N
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Description

2-{[(1-Phenylcyclopentyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene ring fused with a tetrahydro structure and a phenylcyclopentyl group. Its diverse functional groups make it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Phenylcyclopentyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Tetrahydro Structure: Hydrogenation of the benzothiophene core under specific conditions introduces the tetrahydro structure.

    Attachment of the Phenylcyclopentyl Group: The phenylcyclopentyl group is introduced through a Friedel-Crafts acylation reaction, using phenylcyclopentanone and an appropriate catalyst.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the carboxylic acid group of the benzothiophene derivative and the amine group of the phenylcyclopentyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors for hydrogenation, advanced purification techniques such as chromatography, and automated synthesis equipment to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Phenylcyclopentyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the amide or benzothiophene moieties, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[(1-Phenylcyclopentyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[(1-Phenylcyclopentyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(1-Phenylcyclopentyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
  • **2-{[(1-Phenylcyclopentyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide

Uniqueness

The uniqueness of 2-{[(1-Phenylcyclopentyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its tetrahydrobenzothiophene core, combined with the phenylcyclopentyl group, provides a unique scaffold for interaction with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H24N2O2S

Molecular Weight

368.5 g/mol

IUPAC Name

2-[(1-phenylcyclopentanecarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H24N2O2S/c22-18(24)17-15-10-4-5-11-16(15)26-19(17)23-20(25)21(12-6-7-13-21)14-8-2-1-3-9-14/h1-3,8-9H,4-7,10-13H2,(H2,22,24)(H,23,25)

InChI Key

BZNLCVIYMINUSS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3(CCCC3)C4=CC=CC=C4)C(=O)N

Origin of Product

United States

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